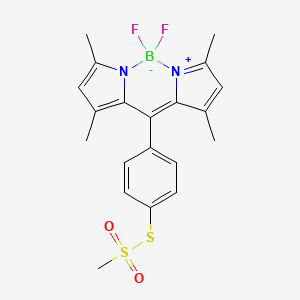

Bodipy-TS

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H21BF2N2O2S2 |

|---|---|

Peso molecular |

434.3 g/mol |

Nombre IUPAC |

2,2-difluoro-4,6,10,12-tetramethyl-8-(4-methylsulfonylsulfanylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |

InChI |

InChI=1S/C20H21BF2N2O2S2/c1-12-10-14(3)24-19(12)18(16-6-8-17(9-7-16)28-29(5,26)27)20-13(2)11-15(4)25(20)21(24,22)23/h6-11H,1-5H3 |

Clave InChI |

RWWARNPLGWXOFT-UHFFFAOYSA-N |

SMILES canónico |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)SS(=O)(=O)C)C)C)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

Bodipy-TS: A Technical Guide to its Thiol Detection Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Bodipy-TS, a fluorescent probe renowned for its rapid and selective detection of thiols. This document provides a comprehensive overview of its signaling pathway, quantitative data, and detailed experimental protocols for its application in life sciences research.

Core Mechanism of Thiol Detection

This compound, also commercially known as Thiol-green 2, operates as a "turn-on" fluorescent probe. Its thiol detection capability is centered on a thiosulfonate (-S-SO₂-) functional group attached to the Bodipy fluorophore. In its native state, the this compound molecule exhibits minimal fluorescence. The thiosulfonate group acts as a fluorescence quencher, effectively suppressing the emission of the Bodipy core.

The detection mechanism is initiated by a nucleophilic attack from the thiol group (R-SH) of an analyte, such as glutathione (GSH) or cysteine (Cys), on the electrophilic sulfur atom of the thiosulfonate group in this compound. This reaction leads to the cleavage of the sulfur-sulfur bond and the formation of a stable disulfide bond between the Bodipy fluorophore and the thiol-containing molecule. This chemical transformation eliminates the quenching effect of the thiosulfonate group, resulting in a significant increase in the fluorescence intensity of the Bodipy dye. This "turn-on" response is rapid, selective, and quantitative, making this compound a valuable tool for real-time monitoring of thiol dynamics in biological systems.[1][2]

The reaction is highly specific for thiols due to the high nucleophilicity of the sulfhydryl group.

Quantitative Data

The photophysical properties of this compound and its reaction product with thiols are crucial for its application. While specific quantitative data for this compound is not extensively published in peer-reviewed literature, the following table summarizes its key characteristics based on commercially available information and typical values for similar Bodipy-based thiol probes.

| Parameter | This compound (pre-reaction) | This compound-Thiol Adduct (post-reaction) | Reference |

| Excitation Maximum (λex) | ~490 nm | ~490 nm | [1] |

| Emission Maximum (λem) | ~515 nm | ~515 nm | [1] |

| Quantum Yield (Φ) | Very Low (Quenched) | High (Fluorescent) | [2] |

| Molar Extinction Coefficient (ε) | Not Reported | Not Reported | |

| Reaction Time | Fast | - | |

| Selectivity | High for Thiols | - |

Experimental Protocols

The following are detailed methodologies for the application of this compound in common experimental settings.

In Vitro Thiol Quantification Assay

This protocol outlines the steps for quantifying the concentration of a pure thiol sample (e.g., glutathione) in a microplate format.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Thiol standard (e.g., Glutathione)

-

Assay buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Thiol Standards: Create a series of known concentrations of the thiol standard by diluting a stock solution in the assay buffer.

-

Prepare this compound Working Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in the assay buffer.

-

Assay Setup: To the wells of the 96-well microplate, add the thiol standards and the unknown samples.

-

Initiate Reaction: Add the this compound working solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 490 nm and 515 nm, respectively.

-

Data Analysis: Generate a standard curve by plotting the fluorescence intensity against the known thiol concentrations. Use the standard curve to determine the concentration of the unknown samples.

Live-Cell Imaging of Intracellular Thiols

This protocol provides a general guideline for visualizing intracellular thiols in cultured cells using fluorescence microscopy.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Prepare Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final concentration typically in the range of 1-10 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove any excess probe.

-

Imaging: Add fresh culture medium or PBS to the cells and immediately image using a fluorescence microscope equipped with a filter set appropriate for Bodipy dyes (e.g., excitation around 488 nm and emission around 520 nm).

Selectivity and Limitations

This compound exhibits high selectivity for thiols over other biologically relevant nucleophiles and reactive oxygen species. However, it is important to note that the probe will react with the total free thiol pool within a sample, and it does not differentiate between different thiol-containing molecules such as glutathione, cysteine, and homocysteine. For studies requiring the specific detection of a particular thiol, additional analytical methods or more specialized probes may be necessary.

Conclusion

This compound is a powerful and efficient fluorescent probe for the detection and quantification of thiols. Its "turn-on" mechanism, characterized by a significant increase in fluorescence upon reaction with thiols, provides a high signal-to-noise ratio, making it suitable for a wide range of applications in biochemistry, cell biology, and drug discovery. The straightforward protocols for its use in both in vitro and live-cell contexts further enhance its utility as a valuable research tool.

References

Navigating the Photophysical Landscape of BODIPY Dyes: A Technical Guide

A Note on "Bodipy-TS": The term "this compound" does not correspond to a standardized nomenclature within scientific literature for a specific BODIPY derivative. It is plausible that "TS" represents a custom modification or a shorthand for a particular structural feature. This guide, therefore, provides a comprehensive overview of the photophysical properties and quantum yields characteristic of the broader BODIPY (boron-dipyrromethene) class of fluorophores, which will be fundamentally relevant to any specific "TS" derivative.

The BODIPY dye platform is renowned for its exceptional photophysical characteristics, including high fluorescence quantum yields, sharp absorption and emission peaks, and excellent chemical and photostability.[1][2] These properties can be finely tuned through chemical modifications to the core structure, making them versatile tools in various scientific disciplines, from bioimaging to materials science.[1]

Core Photophysical Properties of BODIPY Derivatives

The photophysical parameters of BODIPY dyes are highly dependent on their molecular structure and the solvent environment. The following table summarizes key quantitative data for a selection of BODIPY derivatives to illustrate the range of properties achievable.

| Derivative Name | Excitation Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Solvent |

| Unsubstituted BODIPY | ~500 | ~510-530 | > 80,000 | ~0.9-1.0 | General |

| BODIPY FL | 503 | 512 | > 80,000 | 0.9 | PBS |

| BODIPY 493/503 | 493 | 503 | Not specified | Not specified | General |

| BODIPY R6G | 528 | 547 | Not specified | Not specified | Methanol |

| BODIPY TMR | 543 | 569 | Not specified | Not specified | Methanol |

| BODIPY TR | 592 | 618 | Not specified | Not specified | Methanol |

| BODIPY 630/650 | 630 | 650 | Not specified | Not specified | Methanol |

| BODIPY 650/665 | 650 | 665 | Not specified | Not specified | Methanol |

| BODIPY Derivative 2 (functionalized) | 494 | 514 | 3.8 x 10⁴ | 0.148 | Acetonitrile |

| BODIPY Derivative 3 (benzimidazole) | 512 | 512 | 5.6 x 10⁴ | 0.031 | Acetonitrile |

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of BODIPY dyes is crucial for their effective application. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the BODIPY dye in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile) at a known concentration (typically in the micromolar range).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solvent (as a blank) and each dilution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

-

Fluorescence Spectroscopy

This method is employed to measure the fluorescence emission spectrum, determine the wavelength of maximum emission (λ_em), and calculate the fluorescence quantum yield (Φ_F).

-

Instrumentation: A spectrofluorometer equipped with an excitation source, monochromators for excitation and emission, and a detector.

-

Procedure for Emission Spectrum:

-

Prepare a dilute solution of the BODIPY dye with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Set the excitation wavelength to the λ_abs determined from UV-Vis spectroscopy.

-

Scan the emission wavelengths to record the fluorescence spectrum.

-

The peak of this spectrum corresponds to the wavelength of maximum emission (λ_em).

-

-

Procedure for Relative Fluorescence Quantum Yield Determination: The comparative method is widely used and involves a well-characterized fluorescence standard with a known quantum yield.[3]

-

Standard Selection: Choose a standard with absorption and emission properties similar to the BODIPY sample. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.[1]

-

Sample Preparation: Prepare solutions of both the BODIPY sample and the standard in the same solvent, with their absorbances at the excitation wavelength matched and kept below 0.1.

-

Data Acquisition: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The fluorescence quantum yield of the sample (Φ_F_sample) is calculated using the following equation:

Φ_F_sample = Φ_F_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where:

-

Φ_F is the fluorescence quantum yield

-

I is the integrated fluorescence intensity (area under the emission curve)

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizing BODIPY in Action: Signaling Pathways and Workflows

BODIPY dyes are extensively used to visualize and study dynamic cellular processes. Below are diagrams illustrating two common applications.

Lipid Droplet Staining Workflow

BODIPY 493/503 is a lipophilic dye that specifically accumulates in neutral lipid droplets, making it an excellent tool for their visualization in living or fixed cells.

Caption: Workflow for staining cellular lipid droplets using BODIPY 493/503.

Mechanism of BODIPY-based Photodynamic Therapy (PDT)

Certain BODIPY derivatives can be engineered to act as photosensitizers in photodynamic therapy (PDT). Upon light activation, they generate reactive oxygen species (ROS) that induce cell death, primarily through apoptosis.

Caption: Mechanism of action for BODIPY photosensitizers in photodynamic therapy.

References

Unveiling the "Turn-On" Fluorescence of Bodipy-TS: A Technical Guide for Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Bodipy-TS, also known as Thiol-green 2, a highly selective "turn-on" fluorescent probe for the detection of thiols. Renowned for its rapid response and low toxicity, this compound has emerged as a valuable tool in cellular imaging and various biochemical assays. This document details its mechanism of action, photophysical properties, and experimental protocols for its synthesis and application, offering a comprehensive resource for researchers in the fields of chemistry, biology, and pharmacology.

Introduction: The Power of "Turn-On" Fluorescence with Bodipy Dyes

Boron-dipyrromethene (BODIPY) dyes are a class of fluorophores celebrated for their exceptional photophysical properties, including high molar absorption coefficients, high fluorescence quantum yields, and sharp emission spectra.[1] A particularly advantageous application of these dyes is in the design of "turn-on" fluorescent probes. These probes are engineered to be minimally fluorescent in their native state but exhibit a significant increase in fluorescence intensity upon interaction with a specific analyte. This "off-on" switching mechanism provides a high signal-to-noise ratio, making them ideal for sensitive detection in complex biological environments.

This compound is a prime example of such a probe, specifically designed for the detection of biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[2][3] These thiol-containing molecules play crucial roles in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous diseases. Consequently, the ability to accurately detect and quantify thiols is of paramount importance in biomedical research and drug development.

The "Turn-On" Mechanism of this compound: A Thiol-Specific Reaction

The "turn-on" fluorescence of this compound is predicated on a highly specific chemical reaction between its thiosulfonate functional group and a thiol.[2][3] In its native, "off" state, the fluorescence of the Bodipy core is quenched. Upon introduction of a thiol-containing analyte, a nucleophilic attack by the thiol on the thiosulfonate group occurs. This reaction cleaves the thiosulfonate bond, releasing the quenching moiety and restoring the inherent fluorescence of the Bodipy core, resulting in a significant "turn-on" signal.

The signaling pathway can be visualized as a two-state system, transitioning from a non-fluorescent state to a highly fluorescent one upon reaction with a thiol.

Quantitative Photophysical Data

The efficiency of a "turn-on" probe is quantified by its photophysical parameters in both the "off" and "on" states. This compound exhibits a dramatic increase in fluorescence upon reaction with thiols. The key photophysical data are summarized in the table below.

| Property | This compound ("Off" State) | This compound-Thiol Adduct ("On" State) |

| Excitation Maximum (λex) | ~490 nm | ~490 nm |

| Emission Maximum (λem) | ~515 nm | ~515 nm |

| Fluorescence Quantum Yield (ΦF) | Very low | High |

| Fluorescence Enhancement | - | Significant (often >100-fold) |

Note: The exact quantum yield and fluorescence enhancement can vary depending on the specific thiol analyte and solvent conditions.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, typically starting from a readily available Bodipy core, followed by functionalization to introduce the thiosulfonate group. A generalized synthetic scheme is presented below. For detailed, step-by-step procedures, it is recommended to consult the primary literature on Bodipy-thiosulfonate probes.

Characterization: The synthesized this compound should be thoroughly characterized using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties.

Protocol for Thiol Detection using this compound

This protocol provides a general guideline for the detection of thiols in a solution-based assay.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Thiol standard solutions (e.g., glutathione, cysteine) of known concentrations.

-

Assay buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

96-well microplate (black, clear bottom for fluorescence measurements).

-

Fluorescence microplate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

-

Prepare serial dilutions of the thiol standards in the assay buffer.

-

-

Assay Protocol:

-

Pipette a fixed volume of the this compound working solution into each well of the microplate.

-

Add varying concentrations of the thiol standards or the unknown sample to the wells.

-

Include a blank control containing only the this compound working solution in the assay buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light, to allow the reaction to complete.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 490 nm, Em: 515 nm).

-

-

Data Analysis:

-

Subtract the fluorescence intensity of the blank from all measurements.

-

Plot the fluorescence intensity as a function of the thiol concentration to generate a standard curve.

-

Determine the concentration of thiols in the unknown sample by interpolating its fluorescence intensity on the standard curve.

-

Selectivity and Applications

A key feature of this compound is its high selectivity for thiols over other biologically relevant nucleophiles, such as amines and alcohols. This specificity is crucial for its application in complex biological matrices.

Applications of this compound include:

-

Quantification of total thiol content in biological samples.

-

Enzyme activity assays for thiol-dependent enzymes.

-

High-throughput screening for inhibitors of thiol-metabolizing enzymes.

-

Fluorescence microscopy for imaging intracellular thiols.

-

Monitoring oxidative stress and redox signaling in cells.

Conclusion

This compound ("Thiol-green 2") is a powerful and versatile "turn-on" fluorescent probe for the selective detection of thiols. Its robust photophysical properties, high selectivity, and straightforward application make it an invaluable tool for researchers across various scientific disciplines. This technical guide provides a foundational understanding of its mechanism and application, empowering scientists to effectively utilize this probe in their research endeavors. For specific applications and advanced methodologies, consulting the primary scientific literature is highly recommended.

References

A Technical Guide to the Selective Detection of Biothiols using a BODIPY-Based Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the BODIPY-based fluorescent probe, S–S-BODIPY-S, for different biothiols, namely cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). This document outlines the core principles of its function, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

Biological thiols (biothiols) are crucial for maintaining cellular redox homeostasis, and their abnormal concentrations are linked to various diseases. The selective detection of individual biothiols in the presence of others is a significant challenge due to their structural similarities and reactivities. The fluorescent probe S–S-BODIPY-S has been designed to address this challenge by employing a unique dual-response mechanism that allows for the discrimination of glutathione (GSH) from cysteine (Cys) and homocysteine (Hcy).

Sensing Mechanism and Selectivity

S–S-BODIPY-S utilizes two independent reaction sites, a disulfide linker and a thioether group, to achieve its selectivity. The sensing mechanism can be described in two synergetic steps.[1]

Step 1: General Thiol Detection. The first step involves the cleavage of the disulfide bond by the thiol group present in Cys, Hcy, and GSH. This is followed by an intramolecular cyclization that releases a phenol-based BODIPY, leading to an initial fluorescence response. This step allows for the general detection of biothiols, distinguishing them from non-thiol containing amino acids.[1]

Step 2: Discrimination of GSH from Cys and Hcy. The second step is the key to the probe's selectivity. The newly formed phenol-based BODIPY contains a thioether group. In the presence of Cys and Hcy, the thioether is substituted by the biothiol's sulfhydryl group, forming a sulfenyl-BODIPY intermediate. Subsequently, the amino group of Cys or Hcy performs an intramolecular displacement of the sulfenyl group, yielding a stable amino-substituted BODIPY (HO-BODIPY-N). This intramolecular reaction is kinetically favored due to the formation of a five- or six-membered ring transition state.[1]

In contrast, while GSH also reacts with the thioether to form a sulfenyl-BODIPY (HO-BODIPY-S), the subsequent intramolecular displacement by the amino group of GSH is sterically hindered. The bulky structure of the tripeptide GSH prevents the formation of the necessary cyclic transition state. Consequently, the reaction with GSH stops at the sulfenyl-BODIPY stage.[1]

The resulting amino-substituted BODIPY (from Cys and Hcy) and the sulfenyl-substituted BODIPY (from GSH) exhibit distinct photophysical properties, leading to different fluorescence signals that allow for the discrimination of GSH from Cys and Hcy.[1]

Quantitative Data

The following table summarizes the quantitative data for the fluorescence response of S–S-BODIPY-S to different biothiols.

| Analyte | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Response | Detection Limit (M) |

| S–S-BODIPY-S (Probe) | 552 | 605 | - | - |

| + GSH | 581 | 610 | Ratiometric change, increase at 610 nm | 8.5 x 10⁻⁷ |

| + Cys | 490 | 587 | Biphasic change, final emission at 587 nm | Not Reported |

| + Hcy | 490 | 587 | Biphasic change, final emission at 587 nm | Not Reported |

Experimental Protocols

Synthesis of S–S-BODIPY-S Probe

The synthesis of the S–S-BODIPY-S probe involves a multi-step procedure. A general outline for the synthesis of BODIPY dyes is provided below, which can be adapted for S–S-BODIPY-S based on specific literature procedures.

-

Condensation: React 2,4-dimethylpyrrole with a suitable benzaldehyde derivative in dichloromethane (DCM) in the presence of a catalytic amount of trifluoroacetic acid (TFA) at room temperature under a nitrogen atmosphere.

-

Oxidation: After the condensation is complete, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture and stir for a specified time to oxidize the dipyrromethane intermediate to the dipyrromethene.

-

Complexation with Boron: Add triethylamine (TEA) or another suitable base to the mixture, followed by the addition of boron trifluoride etherate (BF₃·OEt₂). Continue stirring at room temperature.

-

Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired BODIPY core.

-

Functionalization: Introduce the disulfide linker and thioether moieties through subsequent reaction steps as described in the relevant literature for S–S-BODIPY-S.

Fluorescence Spectroscopy for Biothiol Detection

The following protocol outlines the general procedure for evaluating the selectivity and fluorescence response of the S–S-BODIPY-S probe towards different biothiols.

-

Stock Solutions:

-

Prepare a stock solution of the S–S-BODIPY-S probe (e.g., 1 mM) in a suitable organic solvent such as acetonitrile or DMSO.

-

Prepare stock solutions of cysteine, homocysteine, and glutathione (e.g., 100 mM) in a suitable buffer (e.g., HEPES buffer, pH 7.4).

-

-

Sample Preparation:

-

In a quartz cuvette, add the appropriate volume of buffer (e.g., acetonitrile/HEPES buffer (1:1, v/v, 20 mM, pH 7.4)).

-

Add the S–S-BODIPY-S probe stock solution to achieve the desired final concentration (e.g., 5 µM).

-

Add the biothiol stock solution to achieve the desired final concentration (e.g., 5 mM).

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of the solutions using a fluorescence spectrophotometer.

-

For S–S-BODIPY-S, the excitation wavelength is typically around 565 nm for GSH detection and 490 nm for Cys/Hcy detection.

-

Record the emission spectra over a suitable wavelength range (e.g., 500-700 nm).

-

For kinetic studies, record the fluorescence intensity at the emission maximum over time.

-

-

Selectivity Studies:

-

To assess selectivity, perform the same experiment with other amino acids and relevant biological species to ensure they do not elicit a significant fluorescence response.

-

Visualizations

The following diagrams illustrate the signaling pathways and a general experimental workflow.

Caption: Dual-response mechanism of S-S-BODIPY-S with biothiols.

Caption: General workflow for biothiol detection using a fluorescent probe.

References

Bodipy-TS: A Technical Guide to its Chemical Structure, Synthesis, and Application as a Thiol-Specific Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bodipy-TS, a fluorescent probe renowned for its specificity and rapid, "turn-on" response to thiols. The document details its chemical architecture, a step-by-step synthesis protocol, and the experimental methodology for its application in thiol detection. All quantitative data is presented in clear, comparative tables, and key processes are visualized through logical diagrams.

Chemical Structure and Properties

This compound, also known as Thiol-green 2, is a specialized derivative of the Bodipy (boron-dipyrromethene) fluorophore. Its core structure is functionalized with a thiosulfonate group, which serves as the recognition and reaction site for thiol-containing molecules.

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₁BF₂N₂O₂S₂ |

| Molecular Weight | 434.33 g/mol |

| CAS Number | 1808174-52-8 |

| Appearance | Solid |

| Excitation Wavelength | 490 nm |

| Emission Wavelength | 515 nm |

| Solubility | Soluble in DMSO and other organic solvents |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of key precursors, namely 4-hydrazinylbenzenesulfonamide hydrochloride and BODIPY FL hydrazide. These intermediates are then reacted to form the final this compound probe.

Experimental Protocol for Synthesis

Materials:

-

4-hydrazinylbenzenesulfonamide hydrochloride

-

BODIPY FL hydrazide

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Step 1: Diazotization of 4-hydrazinylbenzenesulfonamide

-

Dissolve 4-hydrazinylbenzenesulfonamide hydrochloride in a solution of concentrated HCl and water at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

Step 2: Preparation of the Sulfonyl Hydrazide Intermediate

-

In a separate flask, dissolve BODIPY FL hydrazide in anhydrous DMF.

-

Cool the solution to 0 °C.

Step 3: Coupling Reaction

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the BODIPY FL hydrazide solution from Step 2 at 0 °C.

-

Add triethylamine dropwise to the reaction mixture to maintain a slightly basic pH.

-

Allow the reaction to stir at room temperature for 12 hours.

Step 4: Purification of this compound

-

Remove the solvent under reduced pressure.

-

Resuspend the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

A logical workflow for the synthesis of this compound is depicted in the following diagram.

The Impact of Solvent Environments on the Spectral Behavior of Thienyl-Substituted BODIPY Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core has emerged as a foundational scaffold for the development of high-performance fluorescent probes and labeling agents. Its exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and general insensitivity to solvent pH, have made it a versatile tool in various scientific disciplines. However, strategic functionalization of the BODIPY core can induce sensitivity to the local environment, a phenomenon known as solvatochromism. This technical guide provides an in-depth analysis of the spectral properties of a meso-thienyl substituted BODIPY derivative in a range of solvents.

Data Presentation: Photophysical Properties in Various Solvents

The following table summarizes the key spectral properties of 4,4-difluoro-8-(thiophen-2-yl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene in solvents of varying polarity. This data has been compiled from the findings published by Rezende et al. in the Journal of Fluorescence.[1]

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) [ns] |

| Hexane | 510 | 520 | 380 | 0.81 | 4.31 |

| Toluene | 513 | 524 | 415 | 0.85 | 4.25 |

| Chloroform | 515 | 527 | 455 | 0.83 | 4.10 |

| Ethyl Acetate | 512 | 524 | 459 | 0.84 | 4.18 |

| Acetonitrile | 510 | 524 | 534 | 0.80 | 4.05 |

| Methanol | 510 | 525 | 571 | 0.79 | 4.01 |

Note: Stokes shift in wavenumbers (cm⁻¹) is calculated as (1/λ_abs - 1/λ_em) x 10⁷.

Experimental Protocols

The following methodologies are representative of the experimental procedures used to obtain the photophysical data presented above.

Sample Preparation

-

Stock Solutions: A stock solution of the meso-thienyl BODIPY dye is prepared in a high-purity solvent (e.g., spectrophotometric grade chloroform or toluene) at a concentration of approximately 1 x 10⁻³ M.

-

Working Solutions: For spectroscopic measurements, the stock solution is diluted with the desired solvent to a final concentration in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy:

-

Instrument: A dual-beam spectrophotometer (e.g., Shimadzu UV-2450 or equivalent) is used to record the absorption spectra.

-

Procedure: The sample solution is placed in a 1 cm path length quartz cuvette. The corresponding pure solvent is used as a reference. Spectra are typically recorded from 400 nm to 600 nm. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

-

-

Steady-State Fluorescence Spectroscopy:

-

Instrument: A spectrofluorometer (e.g., Jasco 6200 or equivalent) is employed for emission and excitation spectra acquisition.

-

Procedure: The sample in the quartz cuvette is excited at its absorption maximum (λ_abs). The emission spectrum is recorded, and the wavelength of maximum emission (λ_em) is identified.

-

-

Fluorescence Quantum Yield (Φ_F) Determination:

-

Method: The relative quantum yield is determined using a well-characterized fluorescence standard. For BODIPY dyes emitting in the green-yellow region, fluorescein in 0.1 M NaOH (Φ_F = 0.92) or Rhodamine 6G in ethanol (Φ_F = 0.94) are common standards.

-

Equation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (A_std / A_sample) * (F_sample / F_std) * (η_sample² / η_std²) where:

-

A is the absorbance at the excitation wavelength.

-

F is the integrated fluorescence intensity.

-

η is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

-

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime):

-

Instrument: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

-

Procedure: The sample is excited by a pulsed light source (e.g., a laser diode or LED) at the absorption maximum. The instrument measures the time delay between the excitation pulse and the detection of the emitted photons. The resulting decay curve is fitted to a single or multi-exponential function to determine the fluorescence lifetime (τ).

-

Mandatory Visualizations

Logical Relationship Diagram

Caption: Relationship between solvent polarity and the spectral properties of a solvatochromic BODIPY dye.

Experimental Workflow Diagram

Caption: General workflow for determining the photophysical properties of a fluorescent dye.

References

Bodipy-TS: A Technical Guide to a High-Performance Thiol-Selective Probe for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of cellular thiols, such as glutathione (GSH), is critical for understanding redox signaling, oxidative stress, and drug metabolism. Bodipy-TS, also known as Thiol-green 2, has emerged as a powerful fluorescent probe for the real-time detection of thiols in living cells. This technical guide provides an in-depth overview of the advantages of this compound for live-cell imaging, including its photophysical properties, mechanism of action, and detailed experimental protocols. Its high selectivity, rapid "turn-on" fluorescence response, and low cytotoxicity make it an invaluable tool for researchers in cell biology, pharmacology, and drug discovery.

Introduction to this compound: A Thiol-Specific "Turn-On" Probe

This compound is a fluorescent probe based on the boron-dipyrromethene (BODIPY) core, renowned for its excellent photophysical properties, including high fluorescence quantum yields and sharp emission peaks[1][2][3]. What sets this compound apart is its specific design for the detection of biological thiols. It incorporates a thiosulfonate group that acts as a recognition site for thiols[4][5]. In its native state, the probe is virtually non-fluorescent. However, upon reaction with a thiol-containing molecule, such as glutathione, the thiosulfonate group is cleaved, leading to a significant increase in fluorescence intensity—a "turn-on" response. This mechanism provides a high signal-to-noise ratio, as the background fluorescence is minimal.

Key Advantages of this compound:

-

High Selectivity: this compound demonstrates high selectivity for thiols over other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Fast Response Time: The reaction with thiols is rapid, allowing for the real-time monitoring of dynamic changes in intracellular thiol concentrations.

-

"Turn-On" Fluorescence: The probe's fluorescence is activated upon binding, leading to a high signal-to-noise ratio and minimizing background interference.

-

Low Cytotoxicity: this compound exhibits low toxicity to living cells, making it suitable for long-term imaging studies.

-

Excellent Photostability: Like other Bodipy dyes, this compound is highly photostable, allowing for repeated imaging with minimal photobleaching.

Quantitative Data Presentation

The following table summarizes the key photophysical properties of this compound, providing a comparison with other common thiol-reactive fluorescent probes.

| Property | This compound (Thiol-green 2) | Monochlorobimane (MCB) | ThiolTracker™ Violet |

| Excitation (nm) | ~490 | ~380 | ~404 |

| Emission (nm) | ~515 | ~478 | ~524 |

| Quantum Yield (Φ) | High upon thiol reaction | Moderate | High |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | High | ~6,000 | ~19,000 |

| Mechanism | Thiol-induced "turn-on" | Glutathione-S-transferase mediated | Maleimide reaction |

| Selectivity | High for thiols | Primarily glutathione | General thiols |

| Response Time | Fast | Slower (enzymatic) | Fast |

| Photostability | High | Moderate | Moderate |

| Cytotoxicity | Low | Low to moderate | Low |

Mechanism of Action and Signaling Pathway Visualization

This compound's "turn-on" mechanism is predicated on a specific chemical reaction with thiols. The thiosulfonate moiety in the this compound molecule is an electrophilic group that readily reacts with the nucleophilic thiol group of molecules like glutathione. This reaction results in the cleavage of the thiosulfonate, leaving a highly fluorescent Bodipy derivative.

Figure 1. Mechanism of this compound activation.

This specific reactivity allows for the visualization of key cellular processes involving thiols, particularly in redox signaling pathways. Glutathione is a major cellular antioxidant, and its levels are indicative of the cell's redox state. This compound can be used to monitor changes in glutathione levels in response to oxidative stress, drug treatment, or other stimuli.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Bodipy Derivatives in Oxidative Stress Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Consequently, the detection and quantification of specific ROS and their effects on cellular components are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. Boron-dipyrromethene (BODIPY) dyes have emerged as a versatile class of fluorescent probes for this purpose, owing to their exceptional photophysical properties, which include high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability.[2][] This guide provides an in-depth overview of the application of various BODIPY-based probes in oxidative stress research, with a focus on their mechanism of action, experimental protocols, and data interpretation.

Core Principles of BODIPY-Based Oxidative Stress Probes

BODIPY dyes can be chemically modified to create probes that are sensitive to specific ROS or to the downstream consequences of oxidative damage, such as lipid peroxidation and protein carbonylation.[4][5] The general mechanism of these probes involves a change in their fluorescence properties upon reaction with the target analyte. This can manifest as a "turn-on" response, where a non-fluorescent or weakly fluorescent probe becomes highly fluorescent, or as a ratiometric shift, where the ratio of fluorescence intensities at two different wavelengths changes.

Applications in Detecting Specific ROS and Oxidative Damage

Detection of Hypochlorous Acid (HOCl)

Hypochlorous acid is a highly reactive oxygen species produced by myeloperoxidase in neutrophils and macrophages as part of the innate immune response. However, its overproduction is linked to tissue damage in various inflammatory diseases. Several BODIPY-based probes have been developed for the selective detection of HOCl.

Mechanism of Action: These probes often incorporate a recognition moiety that specifically reacts with HOCl. For instance, some probes utilize a p-methoxyphenol group which, upon reaction with HOCl, alters the electronic properties of the BODIPY core, leading to a change in fluorescence. Another design involves a condensation reaction-based probe that exhibits a significant fluorescence enhancement upon interaction with HOCl.

Monitoring Lipid Peroxidation

Lipid peroxidation is a major consequence of oxidative stress, leading to cell membrane damage and the generation of reactive aldehydes. C11-BODIPY(581/591) is a widely used fluorescent probe for indexing lipid peroxidation in both model membrane systems and living cells.

Mechanism of Action: C11-BODIPY(581/591) is a lipophilic dye that readily incorporates into cellular membranes. In its native, non-oxidized state, it emits red fluorescence (around 591 nm). Upon oxidation by lipid peroxyl radicals, the conjugated diene structure of the BODIPY core is disrupted, leading to a shift in the fluorescence emission to the green region (around 520 nm). This ratiometric change allows for the quantification of lipid peroxidation. However, it is important to note that some studies suggest that C11-BODIPY(581/591) can be more sensitive to oxidative damage than endogenous lipids and may even exhibit some antioxidant properties itself, which should be considered when interpreting quantitative data.

Detection of Protein Carbonylation

Protein carbonylation is an irreversible oxidative modification of proteins and serves as a common biomarker of severe oxidative stress. BODIPY-hydrazide probes have been synthesized for the detection and quantification of carbonylated proteins.

Mechanism of Action: The hydrazide group on the BODIPY probe reacts specifically with the carbonyl groups on oxidized proteins to form a stable hydrazone bond. This covalent labeling allows for the fluorescent detection and quantification of protein carbonylation using techniques such as 2D-Oxi electrophoresis, flow cytometry, and fluorescence microscopy.

Quantitative Data Summary

The following tables summarize key quantitative data for various BODIPY-based probes used in oxidative stress studies.

| Probe Name/Type | Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Detection Limit | Reference(s) |

| Bodipy-Hy | Hypochlorous Acid (HOCl) | ~500 | ~515 | 0.06 -> 0.62 (upon reaction) | 56 nM | |

| HKOCl-1 | Hypochlorous Acid (HOCl) | Not specified | Not specified | Not specified | Not specified | |

| BD-NOH | Hypochlorous Acid (HOCl) | Far-red | 645 / 670 (Ratiometric) | Not specified | Not specified | |

| C11-BODIPY(581/591) | Lipid Peroxidation | 581 | 591 (reduced), 520 (oxidized) | High | Not applicable | |

| BODIPY-Hydrazide Analogues | Carbonylated Proteins | Varies (up to NIR) | Up to 633 | Up to 0.88 | Not specified |

Experimental Protocols

General Cell Staining Protocol for Oxidative Stress Detection

This protocol provides a general workflow for staining cultured cells with BODIPY-based probes to detect oxidative stress. Specific concentrations and incubation times may need to be optimized for different cell types and probes.

-

Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging plate or slide.

-

Induction of Oxidative Stress (Optional): Treat cells with an inducing agent (e.g., H₂O₂, lipopolysaccharide) for a predetermined time to induce oxidative stress. Include an untreated control group.

-

Probe Preparation: Prepare a stock solution of the BODIPY probe in DMSO. Immediately before use, dilute the stock solution to the desired working concentration (typically 0.1–5 µM) in a suitable buffer (e.g., PBS or serum-free medium).

-

Staining: Remove the culture medium from the cells and wash them once with PBS. Add the BODIPY probe working solution to the cells and incubate at 37°C for 15-60 minutes, protected from light.

-

Washing: Gently wash the cells 2-3 times with PBS to remove any unbound probe.

-

Imaging: Image the cells immediately using a fluorescence microscope or a confocal microscope with appropriate filter sets for the specific BODIPY probe. For ratiometric probes, acquire images in both emission channels.

-

Analysis: Quantify the fluorescence intensity or the ratio of intensities using image analysis software.

Protocol for Detection of Protein Carbonylation using BODIPY-Hydrazide

This protocol outlines the key steps for labeling and detecting carbonylated proteins in cell lysates.

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Derivatization with BODIPY-Hydrazide: Incubate a defined amount of protein (e.g., 20-50 µg) with the BODIPY-hydrazide probe in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the hydrazone bond.

-

Removal of Unreacted Probe: Remove the excess, unreacted probe by protein precipitation (e.g., with TCA) or using a desalting column.

-

Analysis: Resuspend the labeled protein pellet in a suitable buffer and analyze using one of the following methods:

-

SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using a gel imager.

-

2D-Oxi Electrophoresis: Separate the proteins by two-dimensional gel electrophoresis to resolve individual carbonylated protein spots.

-

Flow Cytometry (for intact cells): For intracellular protein carbonylation, cells can be fixed, permeabilized, and then stained with the BODIPY-hydrazide probe before analysis by flow cytometry.

-

Signaling Pathways and Experimental Workflows

Myeloperoxidase-Mediated HOCl Production and Detection

The following diagram illustrates the enzymatic production of hypochlorous acid by myeloperoxidase (MPO) and its detection by a BODIPY-based probe.

References

- 1. Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Bodipy-TS: A Technical Guide for the Detection of Protein S-Thiolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-thiolation is a reversible post-translational modification where a low-molecular-weight thiol, most commonly glutathione, forms a mixed disulfide bond with a cysteine residue on a protein. This modification plays a crucial role in cellular signaling, redox homeostasis, and protection against oxidative stress. The ability to accurately detect and quantify protein S-thiolation is essential for understanding its role in various physiological and pathological processes. Bodipy-TS (Thiol-green 2) is a highly specific, "turn-on" fluorescent probe designed for the detection of thiols, making it a valuable tool for studying protein S-thiolation. This guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and data interpretation.

Core Principles of this compound

This compound is a cell-permeable probe that exhibits minimal fluorescence in its native state. Upon reaction with a thiol group, such as that in an S-thiolated protein, the probe undergoes a chemical transformation that results in a significant increase in its fluorescence emission. This "turn-on" property provides a high signal-to-noise ratio, enabling sensitive detection of S-thiolated proteins within complex biological samples, including living cells.

Mechanism of Action

The functionality of this compound is based on a "stick and glue" strategy involving a thiosulfonate reactive group. The reaction proceeds in two key steps:

-

Thiol-Thiosulfonate Exchange (The "Stick"): The thiosulfonate group of this compound readily reacts with the thiol group of a cysteine residue in an S-thiolated protein, forming a transient disulfide-linked Bodipy-protein conjugate.

-

Intramolecular Rearrangement (The "Glue"): Following the initial disulfide bond formation, an intramolecular rearrangement occurs, leading to the formation of a stable thioether bond between the Bodipy fluorophore and the protein. This two-step process ensures a robust and irreversible labeling of the S-thiolated protein.

This reaction mechanism is highly specific for thiols, minimizing off-target labeling and ensuring that the observed fluorescence is directly proportional to the extent of protein S-thiolation.

Quantitative Data

The spectral properties of this compound make it compatible with standard fluorescence microscopy and flow cytometry setups.

| Property | Value | Reference |

| Excitation Maximum (λex) | 490 nm | [1] |

| Emission Maximum (λem) | 515 nm | [1] |

| Appearance | Orange to red solid | |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in detecting protein S-thiolation in cultured cells. Optimization may be required for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

-

Reagent: this compound

-

Solvent: Anhydrous Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Cellular Staining Protocol for Live-Cell Imaging

-

Materials:

-

Cultured cells seeded on appropriate imaging plates or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

This compound stock solution (1 mM in DMSO)

-

-

Procedure:

-

Culture cells to the desired confluency (typically 60-80%).

-

Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium or imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Proceed with fluorescence imaging using a microscope equipped with appropriate filters for Bodipy fluorescence (Excitation: ~490 nm, Emission: ~515 nm).

-

Negative Control

To ensure the specificity of this compound for S-thiolated proteins, a negative control can be included. This typically involves pre-treating the cells with a reducing agent, such as dithiothreitol (DTT), to reduce the disulfide bonds of S-thiolated proteins prior to this compound staining.

-

Procedure:

-

Before the this compound staining step, treat a parallel set of cells with 1-5 mM DTT in serum-free medium for 15-30 minutes at 37°C.

-

Wash the cells thoroughly with PBS to remove the DTT.

-

Proceed with the this compound staining protocol as described above.

-

A significant reduction in fluorescence intensity in the DTT-treated cells compared to the untreated cells indicates that the this compound signal is specific to S-thiolated proteins.

-

Visualization of Workflows and Pathways

Experimental Workflow for Detecting Protein S-Thiolation

Caption: A generalized workflow for detecting protein S-thiolation using this compound.

Signaling Pathway Example: Oxidative Stress-Induced Protein S-Thiolation

Caption: A simplified pathway showing ROS-induced protein S-thiolation and its detection by this compound.

Conclusion

This compound is a powerful and specific fluorescent probe for the detection of protein S-thiolation in biological systems. Its "turn-on" fluorescence mechanism provides high sensitivity and a low background signal, making it suitable for a range of applications, including live-cell imaging and flow cytometry. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies of redox signaling and protein function. As with any fluorescent probe, careful optimization and the use of appropriate controls are crucial for obtaining reliable and reproducible results.

References

Navigating the Biological Interface: A Technical Guide to the Cytotoxicity and Biocompatibility of BODIPY Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and key considerations for assessing the cytotoxicity and biocompatibility of BODIPY (boron-dipyrromethene) derivatives, exemplified here as "Bodipy-TS". Given the vast structural diversity and burgeoning applications of BODIPY dyes in cellular imaging, diagnostics, and therapeutics, a thorough understanding of their biological impact is paramount. This document offers detailed experimental protocols, collated quantitative data from various studies, and visual representations of experimental workflows and cellular pathways to aid researchers in this critical evaluation.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of BODIPY derivatives is a critical parameter that dictates their suitability for biological applications. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (such as cell proliferation) by 50%. The cytotoxicity of BODIPY compounds can vary significantly based on their molecular structure, the cell type being tested, and the presence or absence of light (in the case of photosensitizers).[1]

Below are tables summarizing the IC50 values for various BODIPY derivatives, providing a comparative landscape of their cytotoxic profiles.

Table 1: Dark Cytotoxicity of Selected BODIPY Derivatives

| BODIPY Derivative | Cell Line(s) | IC50 (µM) | Reference |

| Cationic BODIPY Dyes | HeLa, MCF-7 | > 1.6 (dark) | [2] |

| meso-substituted thienyl BODIPY analogues (1c, 1d) | Cancerous cells | Significant cytotoxicity | [3] |

| Amino-BODIPY 16 | Various cancer and non-tumor cell lines | 3.29 - 49.66 | [1] |

| BODIPY-caged resiquimod (3c) | 3D spheroids (HeLa, A549) | Minimal dark toxicity | [4] |

| BODIPY-TKI conjugates | HEp2 | > 100 |

Table 2: Phototoxicity of Selected BODIPY Derivatives (for Photodynamic Therapy)

| BODIPY Derivative | Cell Line(s) | Light Dose | IC50 (µM) | Reference |

| BODIPY derivative with two iodine atoms (BDPI) | Not specified | Not specified | 1 | |

| Halogenated Cationic BODIPYs (AmBr, AmI) | HeLa, MCF-7 | Not specified | Values in nM range | |

| BODIPY-anthracene dyad (BAD-17) | MDA-MB-468 | Not specified | 0.5 (with light) | |

| BODIPY 3 and 6 | HepG2, HeLa | 1.5 J/cm² (660 nm) | High phototoxicity | |

| BODIPY-caged resiquimod (3c) | A549, HaCaT, HeLa | 650 nm | Significant phototoxicity |

Experimental Protocols for Cytotoxicity and Biocompatibility Assessment

Accurate and reproducible assessment of cytotoxicity and biocompatibility relies on standardized experimental protocols. Below are detailed methodologies for commonly employed assays.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the BODIPY derivative (e.g., 0.5, 2, 5, 10 µM) and incubate for the desired period (e.g., 12, 24, or 48 hours). Include untreated cells as a control.

-

MTT Addition: After incubation, remove the medium and add MTT solution to each well. Incubate for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the BODIPY compound.

-

Cell Fixation: After treatment, fix the cells with a solution such as trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Washing: Wash the plates to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine the cellular protein content, which correlates with cell number.

Apoptosis Detection by Flow Cytometry

Flow cytometry can be used to quantify the percentage of cells undergoing apoptosis after treatment with a BODIPY derivative. This is often achieved using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the BODIPY derivative at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Cellular Uptake and Localization

Understanding the cellular uptake and subcellular localization of BODIPY derivatives is crucial for interpreting their biological effects.

Protocol:

-

Cell Culture: Grow cells on glass coverslips or in imaging dishes.

-

Staining: Incubate the cells with the fluorescent BODIPY derivative at a specific concentration and for various time points.

-

Co-staining (Optional): To determine subcellular localization, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus).

-

Washing: Wash the cells with PBS to remove any unbound dye.

-

Imaging: Visualize the cells using fluorescence or confocal microscopy.

Visualizing Experimental and Cellular Processes

Experimental Workflow for Cytotoxicity and Biocompatibility Assessment

The following diagram illustrates a standard workflow for the comprehensive evaluation of a novel BODIPY derivative.

References

- 1. Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H)‐Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of BODIPY-Caged Resiquimod as a Dual-Acting Phototherapeutic - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Bodipy-TS Staining for Live Cell Thiol Detection

Introduction

Bodipy-TS, also known as Thiol-green 2, is a highly sensitive and specific fluorescent probe designed for the detection and quantification of thiols in living cells.[1] Thiols, such as glutathione (GSH), are critical for maintaining cellular redox homeostasis, and their dysregulation is associated with numerous pathological conditions. This compound offers a robust method for researchers, scientists, and drug development professionals to monitor intracellular thiol levels with high spatial and temporal resolution. This "turn-on" probe is essentially non-fluorescent in its native state and exhibits a significant increase in fluorescence upon reaction with thiols, providing a high signal-to-noise ratio.[1]

Principle of Detection

The mechanism of this compound relies on a specific chemical reaction between its thiosulfonate group and the sulfhydryl group (-SH) of a thiol-containing molecule (R-SH). In its native state, the this compound molecule's fluorescence is quenched. Upon reaction with a thiol, a disulfide bond is formed, leading to a structural change that releases the quenching effect and results in a bright green fluorescence.[1] This direct and rapid reaction allows for the real-time monitoring of thiol dynamics within the cellular environment.

Key Features of this compound

-

High Specificity: The thiosulfonate scaffold reacts selectively with thiol groups.[1]

-

"Turn-On" Fluorescence: Exhibits low background fluorescence and a significant increase in signal upon binding to thiols, ensuring a high signal-to-noise ratio.

-

Live-Cell Compatibility: Demonstrates low cytotoxicity, making it suitable for imaging in living cells.[1]

-

Rapid Reaction: The reaction with thiols is fast, enabling the detection of dynamic changes in thiol concentrations.

-

Photostability: Like other BODIPY dyes, it offers good photostability, allowing for longer imaging experiments.

Applications in Research and Drug Development

-

Oxidative Stress Studies: Monitoring the depletion of glutathione and other thiols as an indicator of oxidative stress.

-

Drug Discovery: Screening compounds that modulate cellular redox states by affecting thiol levels.

-

Disease Research: Investigating the role of thiol dysregulation in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

-

Cell Health and Viability Assays: Assessing cellular health based on the maintenance of a reducing intracellular environment.

Quantitative Data Summary

While specific quantitative data for this compound in various cell lines is not extensively documented in readily available literature, the following table provides representative data for thiol-reactive fluorescent probes to guide experimental design. Researchers should perform their own calibrations to obtain precise quantitative results.

| Parameter | This compound (Thiol-green 2) | Representative Thiol Probes | Application Context |

| Excitation Wavelength (nm) | ~490 - 510 | 485 - 510 | Fluorescence Microscopy, Flow Cytometry |

| Emission Wavelength (nm) | ~515 - 525 | 515 - 535 | Fluorescence Microscopy, Flow Cytometry |

| Typical Working Concentration | 1 - 10 µM (recommended) | 1 - 25 µM | Live Cell Imaging |

| Incubation Time | 15 - 60 minutes | 10 - 60 minutes | Live Cell Imaging |

| Fluorescence Enhancement | >200-fold (in solution) | >100-fold | Upon reaction with thiols |

| Detection Limit (in solution) | Not specified | 10 nM - 0.2 µM | In vitro thiol quantification |

Experimental Protocol: this compound Staining in Live Adherent Cells

This protocol provides a general guideline for staining live adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

-

This compound (Thiol-green 2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Positive and negative controls (e.g., N-acetylcysteine as a thiol source, and a thiol-depleting agent like N-ethylmaleimide (NEM))

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store unused stock solution in small aliquots at -20°C, protected from light and moisture.

-

On the day of the experiment, dilute the this compound stock solution in a live-cell imaging medium to the desired final working concentration (e.g., 1-10 µM). Vortex briefly to ensure complete mixing.

-

-

Cell Preparation:

-

Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) until they reach the desired confluency (typically 60-80%).

-

For experimental treatments, treat the cells with the compounds of interest for the desired duration before staining. Include appropriate vehicle controls.

-

-

Staining:

-

Aspirate the cell culture medium from the wells.

-

Wash the cells once with warm PBS.

-

Add the pre-warmed this compound working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined empirically.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with warm live-cell imaging medium or PBS to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation ~490 nm, emission ~515 nm).

-

Acquire images using consistent settings for all experimental conditions to allow for accurate comparison of fluorescence intensity.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

-

Normalize the fluorescence intensity to a control group or a background region.

-

For quantitative measurements, a calibration curve can be generated using known concentrations of a standard thiol like glutathione.

-

Visualizations

References

Application Notes and Protocols for Bodipy-TS in Fixed Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy-TS (Thiol-green 2) is a highly specific, "turn-on" fluorescent probe designed for the detection of free thiol groups in biological samples.[1] Its mechanism relies on a rapid and selective reaction between the thiosulfonate group of the probe and sulfhydryl groups of thiols, resulting in a significant increase in fluorescence intensity upon binding.[1] This property makes this compound a valuable tool for quantifying and visualizing the distribution of thiols within cells. While primarily used in live-cell imaging, this guide provides a detailed protocol for the application of this compound in fixed cells, enabling researchers to investigate the thiol status in preserved samples.

The use of this compound in fixed cells requires careful consideration of the fixation process, as chemical fixatives like paraformaldehyde (PFA) can potentially alter protein conformation and the reactivity of cellular thiols. This protocol is based on established methods for fluorescent staining in fixed cells and provides a comprehensive workflow from cell preparation to data analysis, with specific recommendations for optimizing the use of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound and general BODIPY dyes in cellular imaging. It is important to note that optimal conditions may vary depending on the cell type, experimental conditions, and the specific research question.

| Parameter | This compound | General BODIPY Dyes (e.g., BODIPY 493/503) | Notes |

| Excitation Wavelength (Ex) | ~490 nm[1] | ~493 nm | Compatible with standard FITC/GFP filter sets. |

| Emission Wavelength (Em) | ~515 nm[1] | ~503 nm | Emits a green fluorescence. |

| Stock Solution Concentration | 1-10 mM in DMSO | 1-10 mM in DMSO | Store at -20°C or -80°C, protected from light.[1] |

| Working Concentration (Fixed Cells) | 0.5 - 5 µM (recommended starting point) | 0.5 - 5 µM | Optimization is crucial to maximize signal-to-noise ratio. |

| Incubation Time (Fixed Cells) | 20 - 60 minutes (recommended starting point) | 20 - 60 minutes | Longer incubation times may increase background fluorescence. |

| Fixative | 2-4% Paraformaldehyde (PFA) in PBS | 2-4% Paraformaldehyde (PFA) in PBS | The effect of fixation on thiol reactivity should be considered. |

| Fixation Time | 10 - 20 minutes at room temperature | 10 - 20 minutes at room temperature |

Signaling Pathway and Experimental Workflow

This compound "Turn-On" Mechanism

The fluorescence of this compound is quenched in its native state. Upon reaction with a thiol-containing molecule (R-SH), the thiosulfonate group is cleaved, resulting in the formation of a highly fluorescent Bodipy-thiol adduct.

Caption: Reaction mechanism of this compound with a cellular thiol.

Experimental Workflow for Staining Fixed Cells with this compound

This diagram outlines the step-by-step process for preparing, staining, and imaging fixed cells with this compound.

Caption: Experimental workflow for this compound staining in fixed cells.

Experimental Protocols

Materials:

-

This compound (Thiol-green 2)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA)

-

Coverslips and microscope slides

-

Cell culture medium and supplements

-

Adherent cells of interest

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Protocol:

1. Preparation of Reagents:

-

This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to a final concentration of 10 mM. Aliquot into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

4% PFA Solution: Prepare a 4% (w/v) PFA solution in PBS. Warm the solution to 60°C and stir to dissolve. Cool to room temperature and adjust the pH to 7.4. Filter the solution before use. Handle PFA in a fume hood as it is toxic.

-

This compound Working Solution (0.5 - 5 µM): Immediately before use, dilute the this compound stock solution in PBS to the desired final concentration. For initial experiments, a concentration of 1-2 µM is recommended.

2. Cell Culture and Fixation:

-

Culture adherent cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 70-80%).

-

Carefully aspirate the cell culture medium.

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding the 4% PFA solution and incubating for 15 minutes at room temperature.

-

Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each to remove any residual fixative.

3. Staining with this compound:

-

Add the freshly prepared this compound working solution to the fixed cells, ensuring the coverslip is fully covered.

-

Incubate for 20-60 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically.

-

Aspirate the this compound working solution.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound probe and reduce background fluorescence.

4. Mounting and Imaging:

-

Carefully remove the coverslip from the dish or well and gently blot the excess PBS from the edge of the coverslip using a kimwipe.

-

Place a drop of antifade mounting medium onto a clean microscope slide.

-

Invert the coverslip (cell-side down) onto the mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~490 nm, emission ~515 nm).

Important Considerations and Troubleshooting:

-